3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one
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Overview
Description
3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are γ-lactams. These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties
Preparation Methods
The synthesis of 3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one can be achieved through several routes. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities . The presence of the chloropyridinyl group in this compound makes it unique and potentially more versatile in certain applications.
Properties
IUPAC Name |
3-(3-chloropyridin-2-yl)oxypyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-2-1-4-12-9(6)14-7-3-5-11-8(7)13/h1-2,4,7H,3,5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNICNZJGWIMNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=C(C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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